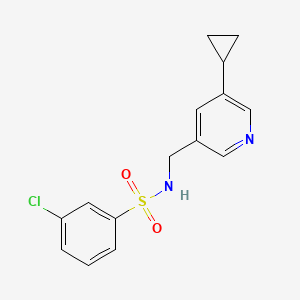

3-chloro-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives involves the reaction of aminoguanidines with phenylglyoxal hydrate in glacial acetic acid to produce a series of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl) benzenesulfonamide derivatives . Another synthesis route includes the creation of 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives as potential anticancer agents . These methods highlight the versatility in synthesizing benzenesulfonamide derivatives by introducing different functional groups to achieve desired biological properties.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their anticancer activity. The papers indicate that certain moieties, such as the naphthyl and thien-2-ylcarbonyl groups, contribute significantly to the compounds' anticancer properties. The presence of these groups in the molecular structure can enhance the activity against various cancer cell lines, suggesting that the structure-activity relationship is an important aspect of the design of these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are tailored to introduce specific functional groups that can potentially increase anticancer activity. For instance, the introduction of the arylmethylthio group and the triazine moiety has been shown to be effective in increasing the cytotoxicity of these compounds against cancer cell lines . The metabolic stability of these compounds is also influenced by the chemical structure, as certain moieties can increase resistance to metabolic degradation .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-chloro-N-((5-cyclopropylpyridin-3-yl)methyl)benzenesulfonamide are not directly discussed, the papers suggest that the benzenesulfonamide derivatives exhibit good metabolic stability and cytotoxicity against various cancer cell lines . The introduction of specific substituents can affect these properties, leading to compounds with potential as anticancer agents. The cytotoxic activities of these compounds are evaluated using IC50 values, which measure the concentration required to inhibit cell growth by 50% .

Scientific Research Applications

Synthesis and Biological Activity

Research has focused on synthesizing novel benzenesulfonamide derivatives due to their significant anti-HIV, antifungal, and anticancer properties. For example, a series of chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides were prepared and showed promising in vitro anti-HIV and antifungal activities (Zareef et al., 2007). This suggests the potential of benzenesulfonamide derivatives in developing new therapeutic agents against infectious diseases.

Anticancer Applications

Benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity. A study on novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives revealed cytotoxic activity against human cancer cell lines HCT-116, HeLa, and MCF-7, with some compounds showing IC50 values below 100 μM. Apoptosis-inducing activity and moderate metabolic stability were also reported, highlighting the anticancer potential of such compounds (Żołnowska et al., 2016).

Herbicidal Activity

Chlorsulfuron, a compound with a benzenesulfonamide moiety, was studied for its selectivity as a postemergence herbicide for cereals. The selectivity was attributed to the ability of crop plants to metabolize the herbicide into an inactive product, demonstrating the agricultural applications of such chemicals (Sweetser et al., 1982).

properties

IUPAC Name |

3-chloro-N-[(5-cyclopropylpyridin-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2S/c16-14-2-1-3-15(7-14)21(19,20)18-9-11-6-13(10-17-8-11)12-4-5-12/h1-3,6-8,10,12,18H,4-5,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMQBSXDIILMJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-2-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]cyclohexyl]pyridazin-3-one](/img/structure/B2504347.png)

![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2504348.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2504349.png)

![3-Chlorophenyl 3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-furyl)(2-pyrazolinyl) k etone](/img/structure/B2504351.png)

![N-[4-[3-(Triazol-1-ylmethyl)azetidine-1-carbonyl]phenyl]acetamide](/img/structure/B2504354.png)

![1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2504361.png)